1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride
Description
Molecular Formula and Weight Analysis
The molecular formula is C₉H₁₅ClF₂N₄O₂S , derived from:
- C₉H₁₄F₂N₄O₂S (free base) + HCl (counterion).
- Molecular weight : 316.76 g/mol, calculated as:
$$
\text{MW} = (9 \times 12.01) + (15 \times 1.008) + (35.45) + (2 \times 19.00) + (4 \times 14.01) + (2 \times 16.00) + (32.07) = 316.76 \ \text{g/mol}
$$
Components: Carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), sulfur (S).
Crystallographic Data and Three-Dimensional Conformation
While no direct crystallographic data exists for this compound, structural insights can be inferred from analogous sulfonamides and pyrazole derivatives:
Pyrazole Ring Conformation
The pyrazole ring adopts a planar geometry due to aromatic stabilization. The 1H-pyrazol-4-yl designation specifies the tautomeric form, with the hydrogen bonded to N1.
Spectroscopic Fingerprint Analysis
Spectroscopic data for this compound are limited, but characteristic patterns for sulfonamides and pyrazoles can be extrapolated from related structures:
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Source |
|---|---|---|
| Asymmetric S=O | 1330–1317 | |
| Symmetric S=O | 1187–1147 | |
| S–N Stretch | 924–906 | |
| C–F Stretch | 1220–1150 |
Nuclear Magnetic Resonance (NMR)
¹H NMR
| Proton Environment | Expected δ (ppm) | Source |
|---|---|---|
| Pyrazole C4–H | 7.5–8.5 | |
| Piperidine C2–C6 (equatorial) | 1.5–3.5 | |
| Methanesulfonamide CH₃ | 2.8–3.2 |
¹⁹F NMR
¹³C NMR
| Carbon Environment | Expected δ (ppm) |
|---|---|
| Pyrazole C4 | 130–140 |
| Piperidine C4 | 45–55 |
| Methanesulfonamide S–CH₃ | 30–35 |
Mass Spectrometry (MS)
| Fragment | m/z | Relative Abundance |
|---|---|---|
| Molecular Ion [M]⁺ | 316.76 | 10% |
| [M – HCl]⁺ | 280.68 | 20% |
| [M – SO₂]⁺ | 232.71 | 15% |
Properties
IUPAC Name |
1,1-difluoro-N-(1-piperidin-4-ylpyrazol-4-yl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O2S.ClH/c10-9(11)18(16,17)14-7-5-13-15(6-7)8-1-3-12-4-2-8;/h5-6,8-9,12,14H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLGVHBJKWLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)NS(=O)(=O)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride is a synthetic compound belonging to the sulfonamide class, characterized by its unique structural features, including a difluoromethyl group, a piperidine moiety, and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly as a protein kinase inhibitor and its implications in therapeutic applications for various diseases.
- Molecular Formula : C9H15ClF2N4O2S
- Molecular Weight : 316.76 g/mol
- CAS Number : 1797883-28-3
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Protein kinases are critical enzymes that regulate various cellular processes through phosphorylation. The inhibition of these kinases can lead to altered signaling pathways associated with cancer and neurodegenerative diseases.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
-
Protein Kinase Inhibition :
- It has been identified as a potential inhibitor of various protein kinases, which play significant roles in cell signaling and regulation.
- The inhibition mechanism may involve competitive binding to the ATP-binding site of the kinase.
-
Anticancer Properties :
- Similar compounds have shown efficacy against different cancer types by disrupting cancer cell proliferation and inducing apoptosis.
- Case studies suggest that derivatives of this compound can selectively target cancerous cells while sparing normal cells.
-
Neuroprotective Effects :
- Preliminary studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The presence of the difluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-[3-(4-pyridin-4-yl)-1H-pyrazol-5-yl]benzene-sulfonamide | Contains a pyridine instead of piperidine | Different receptor binding profiles |
| N-[2-(ethylamino)pyrimidin-4-yl]-2,5-difluorobenzenesulfonamide | Pyrimidine ring present | Potentially different therapeutic applications |
| N-[3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide | Trifluoromethyl group included | Enhanced lipophilicity affecting bioavailability |
Case Studies
Several studies have explored the biological activity of this compound:
-
In vitro Studies :
- Assays demonstrated that this compound effectively inhibits specific kinases involved in tumorigenesis.
- Cell line studies indicated reduced viability in cancerous cells treated with the compound compared to untreated controls.
-
Animal Models :
- In vivo studies showed promising results in reducing tumor size in xenograft models.
- Neuroprotective effects were observed in rodent models of neurodegeneration.
Q & A
Q. What are the common synthetic routes for preparing 1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride?
The compound is typically synthesized via nucleophilic substitution. The pyrazol-4-ylamine reacts with 1,1-difluoromethanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate. Piperidin-4-yl substitution is achieved through coupling reactions, followed by hydrochloride salt formation using HCl in polar solvents like ethanol . Purification often involves recrystallization or column chromatography.
Q. How is the compound characterized analytically?
Standard characterization includes:
Q. What are the stability considerations for handling and storage?
The hydrochloride salt is hygroscopic and should be stored under inert gas (N₂/Ar) at 2–8°C. Stability studies indicate degradation under UV light and acidic/basic conditions, necessitating dark glass vials and pH-neutral buffers for biological assays .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Kinase inhibition profiling (e.g., ELISA-based assays).
- Cellular permeability via Caco-2 monolayers.
- Cytotoxicity (MTT assay) in cancer cell lines.
Dose-response curves (IC₅₀) are generated using serial dilutions (1 nM–100 µM) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum mechanical calculations (DFT) predict transition states and energy barriers for sulfonamide formation. Reaction path sampling (e.g., NEB method) identifies intermediates, while machine learning models (e.g., Random Forests) correlate solvent polarity with yield. Experimental validation uses DoE (Design of Experiments) to screen temperature, catalyst, and solvent combinations .
Q. How are structural ambiguities resolved (e.g., stereochemistry or tautomerism)?
Q. What strategies address contradictory bioactivity data across studies?
Q. How is structure-activity relationship (SAR) studied for this compound?
Key modifications include:
- Piperidine substitution : Comparing 4-piperidinyl vs. 3-piperidinyl analogs for receptor affinity.
- Sulfonamide fluorination : Testing monofluoro vs. difluoro effects on metabolic stability (e.g., microsomal incubation).
- Pyrazole substituents : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity (logP) .
Q. How are degradation pathways analyzed under stress conditions?
- Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and pH extremes (1–13).
- LC-MS/MS identifies degradation products (e.g., defluorination or sulfonamide hydrolysis).
- Kinetic modeling (Arrhenius equation) predicts shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
